molecular formula C8H9BClNO3 B1531054 (2-Acetamido-5-chlorophenyl)boronic acid CAS No. 1072945-85-7

(2-Acetamido-5-chlorophenyl)boronic acid

Cat. No.: B1531054
CAS No.: 1072945-85-7
M. Wt: 213.43 g/mol
InChI Key: QKZGXHJFDCIMIN-UHFFFAOYSA-N
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Description

(2-Acetamido-5-chlorophenyl)boronic acid is a useful research compound. Its molecular formula is C8H9BClNO3 and its molecular weight is 213.43 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of (2-Acetamido-5-chlorophenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Palladium–Carbon bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The boron reagents initially employed for Suzuki–Miyaura coupling were alkenylboranes and catechol boronic esters, both conveniently obtained through the hydroboration of terminal alkynes . By the 1990s, boronic acids had become the reagents of choice, especially for aryl couplings, primarily due to their enhanced reactivity and high atom-economy .

Pharmacokinetics

It is known that the compound has a molecular weight of 21343 .

Result of Action

The result of the action of this compound is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is highly efficient and results in high atom-economy .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reaction can be catalyzed by ethers . Additionally, dust formation should be avoided, and adequate ventilation should be ensured .

Biochemical Analysis

Biochemical Properties

(2-Acetamido-5-chlorophenyl)boronic acid plays a significant role in biochemical reactions, particularly in the inhibition of serine proteases. It interacts with enzymes such as chymotrypsin and trypsin, forming reversible covalent bonds with the active site serine residues. This interaction inhibits the enzymatic activity, making this compound a valuable tool in studying protease functions and developing protease inhibitors .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit the activity of proteasomes, leading to the accumulation of ubiquitinated proteins and subsequent induction of apoptosis in cancer cells. This compound also affects cell cycle regulation and can induce cell cycle arrest at the G1 phase .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form reversible covalent bonds with the active site serine residues of proteases. This binding inhibits the enzymatic activity by blocking the substrate access to the active site. Additionally, this compound can modulate gene expression by affecting transcription factors and signaling pathways involved in cell proliferation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable at room temperature but can degrade under acidic or basic conditions. Long-term exposure to this compound in in vitro studies has shown sustained inhibition of proteasome activity and prolonged induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit proteasome activity without causing significant toxicity. At high doses, this compound can induce adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound tends to accumulate in the cytoplasm and nucleus, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is crucial for its activity and function, as it allows the compound to interact with its target enzymes and proteins effectively .

Properties

IUPAC Name

(2-acetamido-5-chlorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BClNO3/c1-5(12)11-8-3-2-6(10)4-7(8)9(13)14/h2-4,13-14H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKZGXHJFDCIMIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)Cl)NC(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674808
Record name (2-Acetamido-5-chlorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072945-85-7
Record name (2-Acetamido-5-chlorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.